2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride
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Overview
Description
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is a chemical compound that features a phenyl group and a piperidine ring attached to an acetic acid moiety
Mechanism of Action
Target of Action
It is known that this compound is a piperidine derivative , and piperidine derivatives are often used in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation . This suggests that the compound may interact with its targets to form a ternary complex, leading to the degradation of specific proteins .
Biochemical Pathways
Given its role in protac development, it can be inferred that the compound may be involved in pathways related to protein degradation .
Pharmacokinetics
It is known that the compound dl-threo-methylphenidate, which is structurally similar, undergoes enantioselective metabolism in the liver, resulting in marked differences in the plasma concentrations of its isomers .
Result of Action
Given its role in protac development, it can be inferred that the compound may lead to the degradation of specific proteins, potentially altering cellular functions .
Action Environment
It is known that the compound is a semi-flexible linker in protac development, suggesting that its efficacy and stability may be influenced by factors such as the 3d orientation of the degrader and ternary complex formation .
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in biochemical reactions as a semi-flexible linker in PROTAC development
Cellular Effects
It is known that the compound is used in PROTAC development, which involves the degradation of specific proteins within the cell
Molecular Mechanism
As a component of PROTACs, it may be involved in the formation of ternary complexes, which are essential for targeted protein degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a Grignard reaction, where a phenylmagnesium bromide reacts with carbon dioxide to form phenylacetic acid.
Combination of the Fragments: The final step involves the combination of the piperidine ring, phenyl group, and acetic acid moiety through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring or phenyl group is replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in studies involving protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride can be compared with other similar compounds, such as:
2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride: Similar structure but with the piperidine ring attached at a different position.
2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Contains a piperidine ring and phenyl group but with different connectivity.
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Another structural isomer with different functional group positions.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.
Properties
IUPAC Name |
2-phenyl-2-piperidin-2-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUMDQFFZZGUQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19395-40-5 |
Source
|
Record name | 2-Piperidineacetic acid, α-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19395-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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